1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-
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Overview
Description
1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzenediol with ethyl and trifluoromethyl-substituted indazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroxy compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- involves its interaction with various molecular targets and pathways. The compound’s phenolic and indazole groups allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethylresorcinol: A simpler derivative of benzenediol with similar phenolic properties.
Indazole Derivatives: Compounds like 1-ethyl-7-(trifluoromethyl)-1H-indazole, which share the indazole core structure.
Uniqueness
1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- is unique due to its combination of phenolic and indazole moieties, which confer distinct chemical reactivity and potential for diverse applications. Its trifluoromethyl group also enhances its stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H13F3N2O2 |
---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
4-[1-ethyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H13F3N2O2/c1-2-21-15-11(4-3-5-12(15)16(17,18)19)14(20-21)10-7-6-9(22)8-13(10)23/h3-8,22-23H,2H2,1H3 |
InChI Key |
BCMQYPRTJHZBNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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